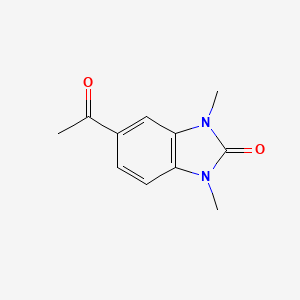

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Übersicht

Beschreibung

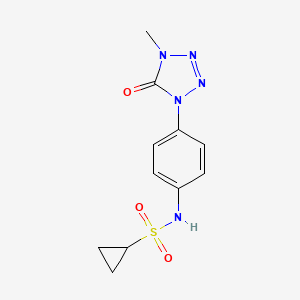

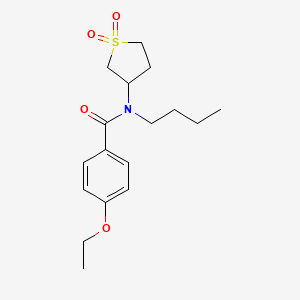

5-Acetyl-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the empirical formula C11H12N2O2 and a molecular weight of 204.23 . It is available in solid form .

Molecular Structure Analysis

The SMILES string for this compound is O=C(C(C=C1N2C)=CC=C1N©C2=O)C . This notation provides a way to describe the structure of a chemical compound in a textual format.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Novel Derivatives : 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one serves as a precursor in the synthesis of various novel chemical derivatives. For instance, it can be involved in the formation of enaminone derivatives, which subsequently react with amino derivatives to yield bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives. Such chemical transformations highlight its utility in creating complex molecules with potential applications in medicinal chemistry and materials science (Mabkhot, Al-Majid, & Alamary, 2011).

Characterization and Applications : The benzimidazole moiety, to which 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is related, has been extensively studied due to its presence in vitamin B12 and various pharmaceuticals. Research has shown that derivatives of benzimidazole can interact with DNA and influence DNA-associated processes, hinting at their potential in drug design, particularly in targeting genetic material for therapeutic purposes (Bhattacharya & Chaudhuri, 2008).

Biological Activities

Enzyme Inhibition : Vinyl functionalized derivatives of 5,6-dimethylbenzimidazolium salts, which share a structural resemblance with 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one, have been synthesized and analyzed for their biological activities. These compounds have shown potent inhibition against various enzymes, including human erythrocyte carbonic anhydrase and cholinesterase enzymes, suggesting their potential in treating disorders like glaucoma, Alzheimer's disease, and diabetes (Karaca et al., 2022).

Antitumor Activity : Certain benzimidazole derivatives have demonstrated significant antitumor activity. The structural features inherent in 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one could be leveraged to design compounds with improved antitumor efficacy. Such derivatives could potentially inhibit the growth of various cancer cell lines, indicating their relevance in cancer research and therapy development (Liu et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-acetyl-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(14)8-4-5-9-10(6-8)13(3)11(15)12(9)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGKJJMOWIEJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2971555.png)

![2,5-difluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2971560.png)

![(E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2971561.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole](/img/structure/B2971567.png)

![N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2971573.png)

![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)